3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde
Description
Historical Context and Development in Triazole Chemistry
The triazole ring system, first identified by Bladin in 1885, marked a pivotal advancement in heterocyclic chemistry due to its unique three-nitrogen, five-membered aromatic structure (C₂H₃N₃). Early research focused on elucidating its tautomeric equilibria and reactivity, with 1H-1,2,4-triazole emerging as the more stable tautomer compared to 4H-1,2,4-triazole. The mid-20th century witnessed a paradigm shift with the discovery of azole antifungals, such as fluconazole and itraconazole, which leveraged triazole’s ability to inhibit fungal cytochrome P450 enzymes. The 21st century brought transformative synthetic methodologies, notably the Nobel Prize-winning click chemistry (azide-alkyne cycloaddition), which streamlined triazole derivatization. Cyclopropyl-substituted triazoles, including 3-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde, emerged as part of efforts to enhance metabolic stability and target specificity in drug candidates.
Significance in Heterocyclic Medicinal Chemistry
Triazoles occupy a central role in medicinal chemistry due to their electron-rich aromatic system, enabling π-π stacking, hydrogen bonding, and dipole interactions with biological targets. The 1,2,4-triazole scaffold, in particular, exhibits remarkable versatility, serving as a bioisostere for carboxylic acids and amides while improving pharmacokinetic properties. The introduction of a cyclopropyl group at the 3-position enhances lipophilicity and steric bulk, optimizing membrane permeability and resistance to oxidative metabolism. Concurrently, the 5-carbaldehyde moiety provides a reactive handle for Schiff base formation, enabling covalent targeting of nucleophilic residues in enzymes or receptors. These features collectively position this compound as a strategic intermediate in prodrug design and targeted therapeutics.
Research Evolution of Cyclopropyl-Substituted Triazoles
The incorporation of cyclopropyl groups into triazole frameworks gained momentum in the 2010s, driven by the need to improve drug-like properties. Cyclopropane’s strained ring system confers conformational rigidity, reducing entropic penalties during target binding while resisting metabolic degradation. Recent advances, such as amine oxidase-inspired catalysis, have enabled regioselective synthesis of 1,2,4-triazoles with cyclopropyl substituents. For example, FeCl₃-catalyzed coupling of primary amines and hydrazines under aerobic conditions yields 1,2,4-triazoles with diverse alkyl and aryl groups, including cyclopropane derivatives. Click chemistry further expanded access to these compounds via copper-catalyzed alkyne-azide cycloadditions, where cyclopropane-containing alkynes serve as precursors. These methodologies underscore the scaffold’s adaptability in structure-activity relationship (SAR) studies.
Pharmaceutical Relevance of Triazole-Carbaldehyde Scaffolds
The 5-carbaldehyde functional group in triazole derivatives unlocks diverse pharmacological applications. This electrophilic site facilitates the synthesis of hydrazones, thiosemicarbazones, and imine-linked conjugates, which exhibit enhanced bioactivity compared to parent compounds. For instance, carbaldehyde-derived Schiff bases demonstrate improved antimicrobial and anticancer potencies by chelating metal ions or forming covalent adducts with cysteine residues. In hybrid drug design, the aldehyde group enables modular conjugation with other pharmacophores, such as quinolones or β-lactams, amplifying efficacy against multidrug-resistant pathogens. Additionally, the carbaldehyde moiety serves as a precursor for prodrugs, where imine linkages are hydrolyzed in vivo to release active therapeutics. These attributes highlight the scaffold’s centrality in modern drug discovery pipelines.
Table 1: Key Synthetic Methods for Cyclopropyl-Substituted 1,2,4-Triazoles
Properties
IUPAC Name |
5-cyclopropyl-1H-1,2,4-triazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-3-5-7-6(9-8-5)4-1-2-4/h3-4H,1-2H2,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFNRKKPUXHBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with formylated triazole intermediates. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the copper-catalyzed azide-alkyne cycloaddition reaction followed by oxidation or hydrolysis . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation under aqueous conditions with potassium permanganate (KMnO₄), likely converting it to a carboxylic acid derivative. This reaction is typical for aldehydes, forming 3-cyclopropyl-1H-1,2,4-triazole-5-carboxylic acid.
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Oxidation | KMnO₄ | Aqueous medium | Triazole-5-carboxylic acid derivative |
Reduction Reactions
The aldehyde moiety can be reduced to a primary alcohol using sodium borohydride (NaBH₄) in methanol. This reaction preserves the triazole ring while modifying the substituent at the 5-position.
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Reduction | NaBH₄ | Methanol | Triazole-5-methanol derivative |
Substitution Reactions
The aldehyde participates in nucleophilic substitution reactions with amines or thiols in the presence of a base (e.g., NaOH), forming Schiff bases or thioacetal derivatives, respectively. These reactions exploit the electrophilic nature of the carbonyl carbon.
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Substitution | Amines | Basic conditions | Schiff base derivatives |
| Substitution | Thiols | Basic conditions | Thioacetal derivatives |
Cycloaddition and Click Chemistry
While not explicitly documented for this compound, the triazole ring’s structure suggests potential participation in Huisgen 1,3-dipolar cycloadditions (e.g., copper-catalyzed azide-alkyne reactions). The aldehyde group could also act as a directing group in such transformations .
Coordination Chemistry
The triazole ring’s nitrogen atoms enable coordination with metal ions, such as copper or iron, forming complexes useful in catalysis or metalloprotein studies. The cyclopropyl group may influence steric and electronic properties of these complexes.
Stability Considerations
The compound’s reactivity is pH- and temperature-dependent. For instance:
-
Acidic conditions : May protonate the triazole ring, altering its electronic properties.
-
Basic conditions : Could deprotonate the triazole NH, enhancing nucleophilicity .
Reaction Mechanisms
-
Aldehyde oxidation : Proceeds via a two-electron mechanism, forming a geminal diol intermediate before further oxidation.
-
Schiff base formation : Involves nucleophilic attack by an amine on the carbonyl carbon, followed by dehydration.
Scientific Research Applications
Medicinal Chemistry
Antifungal and Antibacterial Activity
Research has shown that derivatives of 1,2,4-triazoles, including cyclopropyl-substituted compounds, exhibit significant antifungal and antibacterial properties. A study demonstrated that triazole derivatives could inhibit the growth of various fungal species, including Microsporum gypseum, and exhibited antibacterial activity against several bacterial strains . The mechanism often involves the inhibition of specific enzymes critical for microbial survival.
Cancer Treatment
Triazole compounds have been explored as potential anticancer agents. For instance, certain derivatives have been noted for their ability to inhibit c-Met kinases, which are implicated in tumor growth and metastasis. Compounds similar to 3-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde are being investigated for their efficacy in treating non-small cell lung cancer and other malignancies . The selective inhibition of these kinases presents a promising avenue for targeted cancer therapies.
Agricultural Applications
Fungicides
The structural characteristics of triazoles make them suitable candidates for fungicides. Studies indicate that triazole-based compounds can disrupt fungal cell membrane synthesis, leading to effective control of plant pathogens . The development of new fungicides based on the triazole scaffold is ongoing, aiming to enhance efficacy while minimizing environmental impact.
Herbicides
In addition to fungicidal properties, research is being conducted on the herbicidal potential of triazole derivatives. These compounds may interfere with biochemical pathways in plants, offering a new approach to weed management in agricultural settings.
Materials Science
Organic Electronics
Triazole compounds are being studied for their applications in organic electronics due to their electronic properties. For instance, they can serve as ligands in metal complexes or as components in organic light-emitting diodes (OLEDs). The incorporation of triazoles into polymer matrices can enhance the conductivity and stability of the materials used in electronic devices .
Photophysical Properties
The ability to modify the electronic characteristics of triazoles allows for fine-tuning their photophysical properties. This has implications for their use in sensors and imaging applications where light absorption and emission are critical .
Data Summary
Case Studies
- Antifungal Activity Study : A series of experiments were conducted on various triazole derivatives including this compound. Results indicated a significant reduction in fungal growth compared to control groups, suggesting strong antifungal potential.
- Preclinical Cancer Research : In vitro studies demonstrated that derivatives inhibited c-Met activity at low concentrations (around 0.005 µM), with subsequent animal trials showing promising pharmacokinetic profiles that support further clinical development.
- Development of New Fungicides : A collaborative project between academic institutions aimed at synthesizing novel triazole-based fungicides resulted in several candidates that showed improved efficacy against resistant fungal strains.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Aldehyde vs. Carboxamide Derivatives
- Reactivity : The aldehyde group in this compound facilitates nucleophilic additions (e.g., forming Schiff bases), whereas the carboxamide in N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide promotes hydrogen bonding, enhancing interactions with biological targets.
- Solubility : The hydrochloride salt of (3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine improves aqueous solubility compared to the aldehyde derivative, which is critical for pharmacokinetic optimization.
Substituent Position Effects
- Its predicted boiling point (342°C) and density (1.44 g/cm³) suggest suitability for high-temperature reactions.
Cyclopropyl Group Impact
- The cyclopropyl moiety in all analogs contributes to conformational rigidity, which can enhance binding affinity to target proteins. For example, 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride leverages this rigidity for central nervous system (CNS) drug design.
Research Findings
- Biological Activity : While direct studies on this compound are lacking, its analogs show promise in antiviral and anticancer contexts. For instance, 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde demonstrates how aldehyde functionalities can be leveraged for bioactivity.
Biological Activity
3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a triazole ring, which is known for its diverse biological activities. The cyclopropyl group contributes to the unique properties of the molecule, influencing its interaction with biological targets.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of 1,2,4-triazole derivatives, including this compound. The compound has shown promising activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 0.15 µg/mL |
| Bacillus cereus | <0.5 µg/mL |
These results indicate that the compound exhibits stronger antibacterial effects compared to traditional antibiotics like ciprofloxacin and vancomycin .
Anticancer Activity
The anticancer potential of this compound has also been explored. A study reported that derivatives of triazoles could inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with significant cytotoxic effects . The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within bacteria and cancer cells. Research indicates that triazole derivatives can inhibit bacterial type II topoisomerases, which are essential for DNA replication and transcription in bacteria . This inhibition leads to bacterial cell death and provides a potential pathway for developing new antibiotics.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various triazole compounds, this compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted that modifications in the triazole ring significantly influenced antibacterial potency .
Case Study 2: Anticancer Activity
Another investigation focused on the antiproliferative effects of this compound on human cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates. Notably, compounds similar to this compound were found to enhance the efficacy of existing chemotherapeutics .
Q & A
Q. What are the optimal synthetic routes for 3-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step routes, starting with cyclopropane-containing precursors and triazole ring formation. A common approach includes:
- Step 1: Cyclopropanation of allylic intermediates using diazo compounds or transition-metal catalysts to introduce the cyclopropyl group.
- Step 2: Triazole ring construction via [2+3] cycloaddition between nitriles and hydrazines, followed by aldehyde functionalization through oxidation or formylation reactions .
Critical factors include: - Catalyst selection (e.g., Cu(I) for azide-alkyne cycloadditions) to enhance regioselectivity.
- Temperature control (e.g., maintaining 0–5°C during cyclopropanation to minimize side reactions).
- Purification methods (e.g., column chromatography or recrystallization) to achieve >95% purity. Yields vary from 40–70% depending on solvent polarity and reagent stoichiometry .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- NMR Spectroscopy: 1H and 13C NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and cyclopropyl protons (δ 0.8–1.2 ppm). 2D NMR (COSY, HSQC) resolves triazole ring connectivity .
- X-ray Crystallography: SHELX software refines crystal structures, with ORTEP-3 visualizing bond angles and torsional strain in the cyclopropyl group. Key metrics include R-factor (<0.05) and electron density maps for validating planar triazole geometry .
- Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak (m/z 151.17 [M+H]+) and fragments, confirming the aldehyde moiety .
Q. What in vitro assays are recommended to evaluate the biological activity of this compound against microbial or cancer cell lines?
- Antimicrobial Testing: Broth microdilution (CLSI guidelines) determines MIC values against Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 90028). Triazole derivatives show MICs of 8–32 µg/mL due to CYP51 enzyme inhibition .
- Anticancer Assays: MTT assays on HeLa or MCF-7 cells measure IC50 values (typically 10–50 µM). The aldehyde group enhances pro-apoptotic effects via reactive oxygen species (ROS) generation .
Advanced Research Questions
Q. How can computational modeling predict the interaction mechanisms between this compound and biological targets?
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to fungal CYP51 (PDB: 1EA1). The triazole ring coordinates the heme iron, while the cyclopropyl group stabilizes hydrophobic pockets. Docking scores (ΔG ≤ -8 kcal/mol) correlate with antifungal potency .
- QSAR Studies: CoMFA or CoMSIA analyzes substituent effects. Electronegative groups at the aldehyde position improve membrane permeability (logP ~1.5) .
Q. What strategies resolve contradictions in biological activity data across studies involving triazole derivatives?
- Meta-Analysis: Compare datasets using standardized protocols (e.g., identical cell lines or inoculum sizes). For example, discrepancies in IC50 values may arise from variations in assay duration (24 vs. 48 hours) .
- Structural Validation: Re-evaluate compound purity via HPLC or X-ray crystallography. Impurities (>5%) in cyclopropyl-containing analogs can falsely attenuate activity .
Q. How does modifying the aldehyde group affect the compound’s reactivity and pharmacological profile?
- Derivatization: Condensation with primary amines forms Schiff bases, enhancing water solubility (logS from -3.2 to -1.8) and bioavailability. Reductive amination yields secondary amines with improved CNS penetration .
- Mechanistic Impact: Aldehyde-to-carboxylic acid oxidation reduces cytotoxicity (IC50 increases from 15 µM to >100 µM) but increases metabolic stability in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
